

Solubility of Stearic Acid-d35 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Stearic Acid-d35

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This technical guide provides a comprehensive overview of the solubility of deuterated stearic acid (**Stearic Acid-d35**) in various organic solvents. Understanding the solubility of this isotopically labeled fatty acid is critical for its application in metabolic research, drug delivery systems, and as an internal standard in mass spectrometry-based quantification. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of a substance is dependent on the physicochemical properties of both the solute and the solvent, as well as on temperature. While specific quantitative data for **Stearic Acid-d35** is limited, the solubility of its non-deuterated counterpart, stearic acid, provides a very close approximation due to the negligible effect of isotopic labeling on solubility. The following tables summarize the available quantitative solubility data.

Table 1: Solubility of **Stearic Acid-d35** in Selected Organic Solvents

Solvent	Solubility (mg/mL)	Citation
Ethanol	~20	[1] [2] [3]
Dimethyl Sulfoxide (DMSO)	~10	[1] [2] [3]
Dimethylformamide (DMF)	~30	[1] [2] [3]

Table 2: Solubility of Stearic Acid (Non-deuterated) in Various Organic Solvents at Different Temperatures

Solvent	Temperature (°C)	Solubility (g/100 g of solvent)	Citation
Dichloromethane	25	3.58	[4]
30	8.85	[4]	
35	18.3	[4]	
Hexane	20	0.5	[4]
30	4.3	[4]	
40	19	[4]	
50	79.2	[4]	
60	303	[4]	
Ethanol	10	1.09 (g/100mL)	[4]
20	2.25	[4]	
30	5.42	[4]	
Methanol	301 K (28°C)	1.52 (mole fraction x 10 ²)	[5]
313 K (40°C)	2.88 (mole fraction x 10 ²)	[5]	
Ethyl Acetate	301 K (28°C)	7.82 (mole fraction x 10 ²)	[5]
313 K (40°C)	13.51 (mole fraction x 10 ²)	[5]	
Acetone	301 K (28°C)	4.25 (mole fraction x 10 ²)	[5]
313 K (40°C)	7.94 (mole fraction x 10 ²)	[5]	

Note: The solubility of stearic acid generally increases with temperature.[\[6\]](#)[\[7\]](#)

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for determining the solubility of **Stearic Acid-d35** in organic solvents, primarily based on the gravimetric method.^[5]

Materials and Equipment

- **Stearic Acid-d35** (crystalline solid)
- Organic solvents of interest (e.g., ethanol, DMSO, DMF, dichloromethane, etc.)
- Analytical balance (accuracy ± 0.0001 g)
- Thermostatic water bath or heating block
- Magnetic stirrer and stir bars
- Vortex mixer
- Glass vials or test tubes with screw caps
- Syringes and syringe filters (e.g., 0.22 μm PTFE)
- Drying oven or vacuum desiccator
- Pipettes and other standard laboratory glassware

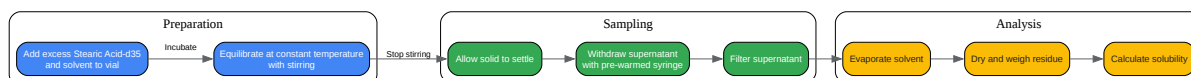
Gravimetric Method for Solubility Determination

- Preparation of Saturated Solution:
 - Add an excess amount of **Stearic Acid-d35** to a pre-weighed glass vial.
 - Add a known volume or mass of the desired organic solvent to the vial.
 - Seal the vial tightly to prevent solvent evaporation.
 - Place the vial in a thermostatic water bath set to the desired experimental temperature.

- Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy, indicating the presence of undissolved solid.
- Sample Collection and Filtration:
 - Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle at the bottom of the vial for a few hours while maintaining the temperature.
 - Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation upon cooling.
 - Attach a syringe filter to the syringe and filter the supernatant into a pre-weighed, clean, and dry vial. This step is crucial to remove any remaining solid particles.
- Solvent Evaporation and Mass Determination:
 - Place the vial containing the filtered solution in a drying oven or under a gentle stream of inert gas (e.g., nitrogen) to evaporate the solvent completely. The temperature should be kept below the melting point of **Stearic Acid-d35** to avoid degradation.
 - Once the solvent is fully evaporated, place the vial in a vacuum desiccator to cool to room temperature and remove any residual solvent.
 - Weigh the vial containing the dried **Stearic Acid-d35** residue using an analytical balance.
- Calculation of Solubility:
 - The mass of the dissolved **Stearic Acid-d35** is determined by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.
 - The solubility can then be expressed in various units, such as:
 - mg/mL: $(\text{mass of residue in mg}) / (\text{volume of supernatant collected in mL})$
 - g/100 g of solvent: $[(\text{mass of residue in g}) / (\text{mass of solvent in the collected supernatant in g})] \times 100$

Visual Workflow for Solubility Determination

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of **Stearic Acid-d35**.



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Caption: Experimental workflow for gravimetric solubility determination.

This guide provides foundational knowledge on the solubility of **Stearic Acid-d35**. For specific applications, it is recommended to experimentally verify the solubility in the exact solvent system and conditions of interest.

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